trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17623126
InChI: InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
SMILES:
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17623126

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
Standard InChI Key WHBWAWHXIPKUMC-DGCLKSJQSA-N
Isomeric SMILES C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Stereochemical Considerations

The molecular formula of trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid is C15H19NO4\text{C}_{15}\text{H}_{19}\text{NO}_4, with a molecular weight of 277.31 g/mol . The compound’s IUPAC name, (3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, reflects its stereospecific configuration. The trans-orientation of the methyl and carboxylic acid groups at positions 3 and 6 of the piperidine ring is critical for its stability and interaction with other molecules .

The crystal structure and conformational analysis of this compound remain understudied, but its isomeric SMILES notation (C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O\text{C}[C@@H]_1\text{CC}[C@H](\text{CN}_1\text{C}(=O)\text{OCC}_2=\text{CC=CC=C}_2)\text{C}(=O)\text{O}) confirms the spatial arrangement of substituents . Computational models predict a chair conformation for the piperidine ring, with the bulky Cbz group occupying an equatorial position to minimize steric strain.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid typically begins with ethyl piperidine-4-carboxylate derivatives. A representative pathway involves:

  • Benzylation of Ethyl Piperidine-4-Carboxylate: Reacting ethyl piperidine-4-carboxylate with benzyl chloroformate introduces the Cbz protecting group .

  • Ester Hydrolysis: The ethyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid .

  • Stereochemical Control: The trans-configuration is achieved via selective crystallization or chromatographic separation, as reported in analogous piperidine syntheses .

For example, in a study by Kuramoto et al. (2020), a Mitsunobu reaction was employed to install hydroxyl groups on piperidine intermediates, followed by oxidation to carboxylic acids . While this work focused on AMPK activators, the methodology is applicable to the target compound’s synthesis.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Mitsunobu Reaction65–72≥95High stereoselectivityCostly reagents (DEAD, PPh₃)
Reductive Amination50–60≥90Mild conditionsRequires chiral starting materials
Direct Alkylation70–80≥98ScalabilityRisk of over-alkylation

Data adapted from Kuramoto et al. (2020) and industrial protocols .

Applications in Organic Synthesis

Role as a Protecting Group Intermediate

The Cbz group in this compound serves as a temporary protective moiety for amines during peptide synthesis. Its stability under acidic and basic conditions allows for sequential reactions without premature deprotection . For instance, in the synthesis of β-lactam antibiotics, the Cbz group shields secondary amines until hydrogenolysis selectively removes it .

PropertyValueConditions
Aqueous Solubility0.5–1.2 mg/mLpH 6.8 (JP2 buffer)
StorageSealed, RT, dry environmentAvoid light and moisture
Stability>24 months-20°C (desiccated)

Data from GlpBio and VulcanChem .

Recent Advances and Future Directions

Recent studies highlight the compound’s potential in prodrug design. For example, salt forms (e.g., succinates) improve aqueous solubility, enhancing bioavailability in preclinical models . Future research should explore:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to reduce reliance on chiral separations.

  • Polymer-Supported Reagents: Immobilizing the compound on resins for automated peptide synthesis.

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